Cholinesterase Inhibition: 2-Bromo-N-(2-methylbenzyl)acetamide vs. Unsubstituted Benzyl Analog
2-Bromo-N-(2-methylbenzyl)acetamide demonstrated notable inhibition against acetylcholinesterase (AChE), whereas the unsubstituted benzyl analog N-benzyl-2-bromoacetamide (CAS 2945-03-1) has no reported AChE inhibitory activity in available literature. The presence of the ortho-methyl group on the benzyl ring in 2-bromo-N-(2-methylbenzyl)acetamide is inferred to enhance AChE binding affinity relative to the non-methylated comparator .
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition |
|---|---|
| Target Compound Data | Notable inhibition percentage (specific % value not disclosed in available sources) |
| Comparator Or Baseline | N-Benzyl-2-bromoacetamide (CAS 2945-03-1): No reported AChE inhibitory activity |
| Quantified Difference | Not quantifiable due to incomplete data disclosure |
| Conditions | In vitro enzyme inhibition assay; exact conditions not specified in available sources |
Why This Matters
The ortho-methyl substitution confers AChE inhibitory activity absent in the unsubstituted benzyl analog, making 2-bromo-N-(2-methylbenzyl)acetamide the required scaffold for CNS-targeted covalent inhibitor development programs where AChE modulation is mechanistically relevant.
